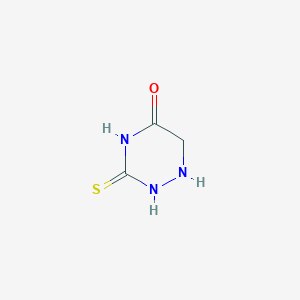
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an indazole ring, a cyclohexylmethyl group, and a carboxamido group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The cyclohexylmethyl group is introduced via alkylation reactions, while the carboxamido group is formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
科学的研究の応用
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid has several scientific research applications:
作用機序
The mechanism of action of 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other indazole derivatives and molecules with similar functional groups, such as:
Uniqueness
What sets 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific research applications .
特性
分子式 |
C21H28N4O4 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
4-amino-3-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C21H28N4O4/c1-21(2,20(28)29)17(18(22)26)23-19(27)16-14-10-6-7-11-15(14)25(24-16)12-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H2,22,26)(H,23,27)(H,28,29) |
InChIキー |
WIRRMBRRVDOSDK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


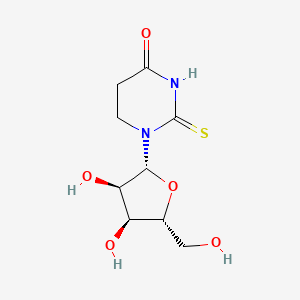
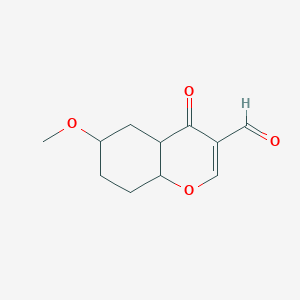
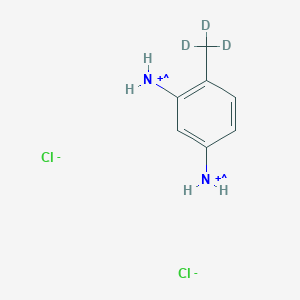

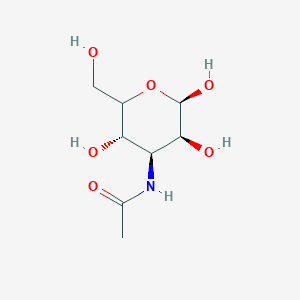
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)

![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)

![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)

![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
